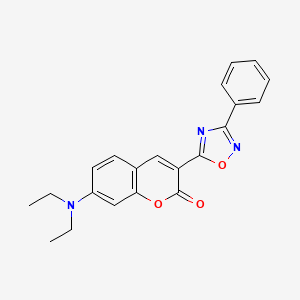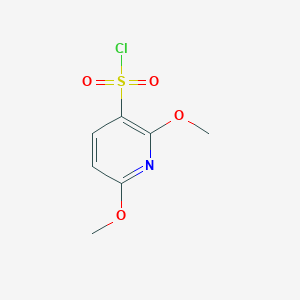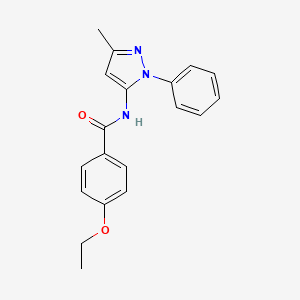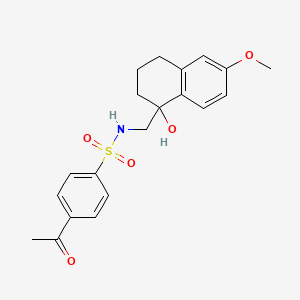![molecular formula C18H20N4O2S B2960536 4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine CAS No. 2380173-52-2](/img/structure/B2960536.png)
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring, an imidazo[4,5-b]pyridine moiety, and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the piperidine ring and the benzenesulfonyl group. Key steps may include:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where the imidazo[4,5-b]pyridine core is reacted with piperidine derivatives.
Attachment of the Benzenesulfonyl Group: This is typically done through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying the reactivity and properties of heterocyclic compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 4-bromo acetophenone and vetraldehyde-derived pyridine derivatives share structural similarities.
Imidazole Derivatives: Compounds containing the imidazole ring, such as certain antimicrobial agents, are structurally related.
Piperidine Derivatives: Other piperidine-containing compounds, such as certain pharmaceuticals, have similar structural features.
Uniqueness
4-(benzenesulfonyl)-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-17-16(8-5-11-19-17)20-18(21)22-12-9-15(10-13-22)25(23,24)14-6-3-2-4-7-14/h2-8,11,15H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFOGWJVYANFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2960457.png)
![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)

![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2960464.png)

![3-[(4-methoxyphenyl)methyl]-8-methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2960467.png)


![2-[(4-chlorobenzyl)oxy]-4-(4-toluidinomethylene)-1,3(2H,4H)-isoquinolinedione](/img/structure/B2960470.png)
![Spiro[2.5]octane-4,6-dione](/img/structure/B2960472.png)

![1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2960474.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2960475.png)

